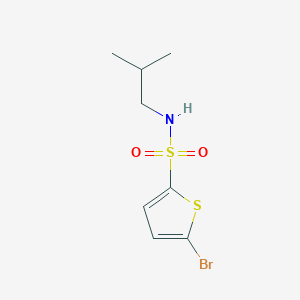

![molecular formula C17H15ClF3NO2 B297091 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as fenofibrate, is a synthetic drug that has been widely used in the treatment of dyslipidemia and hypertriglyceridemia. Fenofibrate is classified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which means that it can activate PPARα receptors in the liver and other tissues to regulate lipid metabolism. In recent years, fenofibrate has also been studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases.

Mécanisme D'action

Fenofibrate exerts its therapeutic effects through activation of PPARα receptors. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Fenofibrate can bind to PPARα receptors and induce the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose utilization. This leads to a reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity.

Biochemical and Physiological Effects:

Fenofibrate has been shown to have a number of biochemical and physiological effects. These include:

1. Reduction in serum triglycerides: Fenofibrate can reduce serum triglycerides by up to 50% by increasing the clearance of triglyceride-rich lipoproteins from the circulation.

2. Increase in HDL cholesterol: Fenofibrate can increase HDL cholesterol by up to 20% by increasing the expression of genes involved in HDL metabolism.

3. Improvement in insulin sensitivity: Fenofibrate can improve insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.

4. Inhibition of cancer cell growth and metastasis: Fenofibrate can inhibit the growth and metastasis of various cancer cells by inducing apoptosis and inhibiting angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

Fenofibrate has several advantages and limitations for lab experiments. Some of the advantages include:

1. Availability: Fenofibrate is commercially available and can be easily obtained for lab experiments.

2. Specificity: Fenofibrate is a specific PPARα agonist, which means that its effects can be attributed to PPARα activation.

3. Safety: Fenofibrate has been used clinically for many years and has a good safety profile.

Some of the limitations of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide for lab experiments include:

1. Cost: Fenofibrate can be expensive, especially for large-scale experiments.

2. Solubility: Fenofibrate is poorly soluble in water, which can make it difficult to administer in certain experiments.

3. Species differences: The effects of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can vary between different species, which can make it difficult to extrapolate results from animal studies to human studies.

Orientations Futures

There are several future directions for the study of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Some of these include:

1. Combination therapy: Fenofibrate may have synergistic effects when combined with other drugs, such as statins, for the treatment of dyslipidemia and cardiovascular disease.

2. Cancer immunotherapy: Fenofibrate may enhance the efficacy of cancer immunotherapy by modulating the immune response.

3. Neurodegenerative diseases: Fenofibrate may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by reducing inflammation and oxidative stress.

4. Drug delivery: New formulations of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide may improve its solubility and bioavailability, making it more effective for certain applications.

In conclusion, 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic drug that has been widely used for the treatment of dyslipidemia and hypertriglyceridemia. It exerts its therapeutic effects through activation of PPARα receptors and has potential applications in cancer treatment, inflammation, and neurodegenerative diseases. While 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages and limitations for lab experiments, there are many future directions for its study that hold promise for improving human health.

Méthodes De Synthèse

Fenofibrate can be synthesized through a multistep process starting from 4-chlorophenol and 3-trifluoromethylbenzaldehyde. The key intermediate is 2-(4-chlorophenoxy)-2-methylpropanoic acid, which is then converted to 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide by reacting with thionyl chloride and N,N-dimethylformamide.

Applications De Recherche Scientifique

Fenofibrate has been extensively studied for its therapeutic effects on dyslipidemia and hypertriglyceridemia. Clinical trials have shown that 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can significantly reduce serum triglycerides, increase high-density lipoprotein (HDL) cholesterol, and improve insulin resistance in patients with metabolic syndrome. Fenofibrate has also been investigated for its potential applications in cancer treatment. Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and colon cancer. In addition, 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has been studied for its anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Propriétés

Formule moléculaire |

C17H15ClF3NO2 |

|---|---|

Poids moléculaire |

357.8 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |

InChI |

InChI=1S/C17H15ClF3NO2/c1-16(2,24-14-8-6-12(18)7-9-14)15(23)22-13-5-3-4-11(10-13)17(19,20)21/h3-10H,1-2H3,(H,22,23) |

Clé InChI |

XFAYUELBFSFZFN-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl |

SMILES canonique |

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-4-methoxy-N-[4-(3-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B297009.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297013.png)

![2-[4-methoxy(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B297014.png)

![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)

![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)

![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B297023.png)

![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)

![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)